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Introduction
Orobanchol is a canonical strigolactone, a class of phytohormones that play crucial roles in

plant development and rhizosphere signaling.[1][2][3] Accurate identification and quantification

of Orobanchol are paramount for research in plant biology, agricultural sciences, and the

development of novel agrochemicals. This document provides detailed application notes and

experimental protocols for the characterization of Orobanchol using Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers,

scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Orobanchol Characterization
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of

Orobanchol, providing detailed information about its carbon-hydrogen framework and

stereochemistry.[1]

Quantitative NMR Data
Precise ¹H and ¹³C NMR chemical shift assignments are critical for the structural confirmation

of Orobanchol. The following table summarizes the reported chemical shift values for

Orobanchol in CDCl₃.
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Table 1: ¹H and ¹³C NMR Spectroscopic Data for Orobanchol in CDCl₃

Position
¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)
¹³C Chemical
Shift (δ, ppm)

4 4.53 d 7.3 77.4

5α 1.95 m 29.5

5β 1.62 m

6α 1.75 m 21.0

6β 1.48 m

7α 1.90 m 38.6

7β 1.45 m

9 1.09 s 19.3

10 1.05 s 21.1

3a 3.32 dd 7.3, 10.1 49.6

3b - - - 139.1

8b 2.68 ddd 5.2, 10.1, 12.8 49.8

2' 5.85 d 2.4 103.2

3' 7.15 s 137.9

4' 1.96 s 9.9

5' - - - 171.1

6' 6.23 s 119.2

C=O - - - 171.5

Note: Data compiled from publicly available spectral data. Specific values may vary slightly

depending on experimental conditions.
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This protocol outlines the steps for preparing a sample of Orobanchol and acquiring ¹H and

¹³C NMR spectra.

1.2.1. Sample Preparation

Sample Purity: Ensure the Orobanchol sample is of high purity, as impurities will interfere

with the spectra. Purification can be achieved by chromatographic techniques such as

HPLC.

Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is

commonly used for Orobanchol.

Sample Concentration: Dissolve 1-5 mg of purified Orobanchol in approximately 0.5-0.7 mL

of CDCl₃ in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0 ppm.

1.2.2. NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

2D NMR Experiments: For complete structural assignment, it is recommended to perform 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

1.2.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity

of protons.

Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the

Orobanchol structure, aided by 2D NMR data.
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Caption: Workflow for Orobanchol analysis by NMR spectroscopy.

Mass Spectrometry (MS) for Orobanchol
Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a

highly sensitive and specific technique for the detection and quantification of Orobanchol,
even at very low concentrations.[1]

Quantitative MS Data
Electrospray ionization (ESI) is commonly used for the analysis of Orobanchol, typically

forming the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry

(MS/MS) is then used to generate characteristic fragment ions for structural confirmation and

quantification.

Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Orobanchol
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Ion Calculated m/z Observed m/z
Fragment
Assignment

[M+H]⁺ 347.1494 347.1491
Protonated

Orobanchol

[M+Na]⁺ 369.1314 369.1311
Sodium Adduct of

Orobanchol

Fragment 1 249.0814 249.0811
[M+H - C₅H₄O₂]⁺

(Loss of D-ring)

Fragment 2 231.0708 231.0705
[M+H - C₅H₄O₂ -

H₂O]⁺

Fragment 3 97.0284 97.0281
[C₅H₅O₂]⁺ (D-ring

fragment)

Note: The D-ring fragment at m/z 97 is a characteristic ion for many strigolactones.

Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general method for the analysis of Orobanchol using a triple

quadrupole or high-resolution mass spectrometer.

2.2.1. Sample Preparation

Extraction: Orobanchol can be extracted from various matrices (e.g., plant root exudates,

tissues) using organic solvents like ethyl acetate or acetone.

Solid-Phase Extraction (SPE): For complex samples, an SPE cleanup step using a C18

cartridge is recommended to remove interfering substances.

Reconstitution: After evaporation of the solvent, reconstitute the sample in a solvent

compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

2.2.2. LC-MS/MS System and Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for

separating Orobanchol from other related compounds.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1%

formic acid, is commonly used.

Example Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes,

and then return to initial conditions for equilibration.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-10 µL.

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap) equipped with an ESI source.

Ionization Mode: Positive Electrospray Ionization (ESI+).

MS Parameters:

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Temperature: 350-450 °C.

Data Acquisition:

Full Scan: Acquire full scan data to identify the [M+H]⁺ ion of Orobanchol (m/z 347.15).

MS/MS (Product Ion Scan): Fragment the precursor ion (m/z 347.15) to obtain the

fragmentation pattern.

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific

transitions, such as m/z 347.15 → 249.08 and m/z 347.15 → 97.03.
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Logical Flow for LC-MS/MS Analysis of Orobanchol
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Caption: Logical flow of Orobanchol analysis using LC-MS/MS.

Signaling Pathway Context: Orobanchol
Biosynthesis
Understanding the biosynthetic pathway of Orobanchol provides context for its analysis,

particularly when studying its production in biological systems. The following diagram illustrates

the simplified biosynthesis pathway leading to Orobanchol.

Simplified Orobanchol Biosynthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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